molecular formula C20H27N5O2 B12178919 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

Cat. No.: B12178919
M. Wt: 369.5 g/mol
InChI Key: VMVGQIQCAFGILR-UHFFFAOYSA-N
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Description

This compound features a morpholine ring substituted with a phenyl group at the 2-position and a cyclohexyl moiety bearing a tetrazole-methyl group at the ethanone position. The morpholine ring contributes to enhanced solubility and metabolic stability, while the tetrazole group acts as a bioisostere for carboxylic acids, improving resistance to enzymatic degradation .

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

1-(2-phenylmorpholin-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone

InChI

InChI=1S/C20H27N5O2/c26-19(24-11-12-27-18(14-24)17-7-3-1-4-8-17)13-20(9-5-2-6-10-20)15-25-16-21-22-23-25/h1,3-4,7-8,16,18H,2,5-6,9-15H2

InChI Key

VMVGQIQCAFGILR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCOC(C2)C3=CC=CC=C3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable phenyl halide under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Cyclohexyl Group Attachment: The cyclohexyl group can be attached through a Grignard reaction or other suitable alkylation methods.

    Final Coupling: The final coupling of the morpholine and tetrazole derivatives can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

Compound Name Molecular Formula Key Functional Groups Notable Substituents
Target Compound C₂₀H₂₇N₅O₂ Morpholine, tetrazole, cyclohexyl 2-Phenylmorpholine, tetrazolylmethyl
JWH-200 () C₂₄H₂₄N₂O₂ Morpholine, indole, naphthoyl 2-Morpholinoethyl, naphthalen-1-ylmethanone
JWH-250 () C₂₂H₂₅NO₂ Indole, methoxyphenyl, ethanone 1-Pentylindole, 2-methoxyphenylacetyl
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () C₁₀H₈FN₃O Triazole, fluorophenyl 4-Fluorophenyl, triazolyl
Ethanone derivative () C₁₉H₁₈ClN₃O₂S₂ Triazole-thio, tetrahydrofuran, thienyl Chlorophenyl, tetrahydrofuran-methyl

Physicochemical and Pharmacological Properties

  • Solubility : The morpholine and tetrazole groups in the target compound enhance water solubility compared to JWH-200 and JWH-250, which have higher lipophilicity due to indole/naphthoyl groups .
  • Metabolic Stability : Tetrazole’s resistance to hydrolysis contrasts with ester-containing analogs like JWH-250, which are prone to esterase-mediated degradation .
  • Receptor Binding: While JWH-250 and JWH-200 are synthetic cannabinoids targeting CB1/CB2 receptors, the target compound’s tetrazole and cyclohexyl groups may alter receptor affinity or selectivity, though direct evidence is lacking .

Biological Activity

1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone, a compound featuring both morpholine and tetrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19H24N6O2
  • Molecular Weight : 368.44 g/mol
  • IUPAC Name : 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine ring can participate in hydrogen bonding and hydrophobic interactions, while the tetrazole moiety may influence enzyme inhibition and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways associated with cell growth and proliferation.

Biological Activity

Research has indicated that compounds similar to 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone exhibit significant biological activities, particularly in cancer research.

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds show cytotoxic effects on cancer cell lines. For instance, a study on hybrid compounds containing tetrazole and cyclohexane structures reported IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines (MCF-7) .

CompoundIC50 (µM)Cell Line
13f19.76MCF-7
13b16.00MCF-7
13d18.50MCF-7

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds containing tetrazole rings. For example, a study highlighted the synthesis of 1,5-disubstituted tetrazoles that exhibited promising cytotoxic activity against various cancer cell lines . The presence of cyclohexane and halogen substituents significantly enhanced the activity of these compounds.

Notable Findings:

  • Cytotoxic Activity : Compounds with cyclohexyl groups showed higher cytotoxicity compared to those with tert-butyl groups.
  • Structure Activity Relationship (SAR) : The introduction of halogen atoms in the aromatic system was found to improve biological activity .

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